REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[CH:9]=[C:8]([C:11](=[O:13])[CH3:12])[S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[Br-:14].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1>O1CCCC1>[Br:14][CH2:12][C:11]([C:8]1[S:7][C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([Cl:1])[C:10]=2[CH:9]=1)=[O:13] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2SC(=CC21)C(C)=O
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen at ambient temperature for 22.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
it was filtered
|
Type
|
ADDITION
|
Details
|
diluted with water (150 ml)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into dichloromethane (3×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography over silica
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
22.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=CC2=C(S1)C=CC=C2Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 124% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |